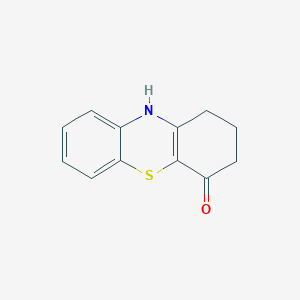

2,3-dihydro-1H-phenothiazin-4(10H)-one

Description

Properties

IUPAC Name |

1,2,3,10-tetrahydrophenothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13-9/h1-2,4,7,13H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHMYVVCCJHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353441 | |

| Record name | 2,3-dihydro-1H-phenothiazin-4(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39853-56-0 | |

| Record name | 2,3-dihydro-1H-phenothiazin-4(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation Synthesis

The most widely reported method for synthesizing 2,3-dihydro-1H-phenothiazin-4(10H)-one involves the condensation of o-aminobenzenethiol (1 ) with cyclohexane-1,3-diones (2 ) in DMSO. This one-pot reaction proceeds via nucleophilic attack of the thiol group on the diketone, followed by cyclodehydration to form the tricyclic framework . The reaction typically achieves 60–75% yield under ambient conditions, with DMSO acting as both solvent and mild oxidizing agent to facilitate cyclization .

Table 1: Reaction Parameters for Classical Condensation

| Component | Specification | Role |

|---|---|---|

| o-Aminobenzenethiol | 0.05–0.1 mol | Thiol precursor |

| Cyclohexane-1,3-dione | 1.1 equivalents | Carbonyl source |

| DMSO | 10–20 mL per gram of substrate | Solvent/oxidizer |

| Temperature | 25–40°C | Reaction control |

| Reaction Time | 6–12 hours | Completion threshold |

The reaction’s regioselectivity arises from the preferential formation of the 4-keto isomer due to steric and electronic stabilization of the intermediate enol . Nuclear Overhauser effect (NOE) spectroscopy confirms the sulfur atom’s anti-configuration relative to the carbonyl group in the final product .

Precursor Preparation and Modifications

Industrial syntheses often utilize o-aminobenzenethiol derived from the base-catalyzed hydrolysis of 6-substituted-2-aminobenzothiazoles (5 ). This precursor is synthesized via thiocyanogen-mediated cyclization of p-substituted anilines, achieving >80% purity after recrystallization . Alternative routes employ Smiles rearrangement to generate thiol intermediates, though these methods require stringent pH control .

Key Reaction Sequence for Precursor Synthesis

-

Thiocyanation : Treatment of p-substituted anilines with potassium thiocyanate and bromine generates 2-aminobenzothiazoles.

-

Hydrolysis : Base-mediated cleavage (e.g., NaOH, ethanol/water) yields o-aminobenzenethiol.

-

Purification : Vacuum distillation or column chromatography removes residual byproducts.

Industrial-Scale Production Techniques

Scalable production of this compound employs continuous flow reactors to optimize heat transfer and mixing efficiency. The patent literature describes a modular system where:

-

Feedstock Preparation : o-Aminobenzenethiol and cyclohexane-1,3-dione are premixed in DMSO at 30°C.

-

Reactor Configuration : Tubular reactors (20–50 L capacity) maintain residence times of 4–8 hours.

-

Workup : In-line neutralization with acetic acid precipitates the product, which is filtered and washed with methanol .

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 0.1–1 kg | 50–100 kg |

| Yield | 60–75% | 70–85% |

| Purity | >95% (HPLC) | >98% (HPLC) |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

Reaction Optimization and Catalytic Approaches

Recent advancements focus on catalytic systems to enhance reaction kinetics. Triethylamine (0.5–1.0 eq.) accelerates cyclization by deprotonating the thiol intermediate, reducing reaction times to 3–5 hours . Microwave-assisted synthesis at 80–100°C further improves yields to 80–85% by promoting rapid equilibration of intermediates .

Mechanistic Insights

-

Nucleophilic Attack : Thiolate anion attacks the diketone’s carbonyl carbon.

-

Enolization : Tautomerization forms a conjugated enol.

-

Cyclization : Intramolecular dehydration yields the tricyclic product.

Analytical Characterization of Synthetic Products

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) : Characteristic signals include a methine doublet at δ 3.1 ppm (J = 11 Hz) and aromatic multiplet at δ 7.2–7.4 ppm .

-

¹³C NMR : Carbonyl resonance at δ 205 ppm confirms keto tautomer dominance .

X-ray Crystallography

Single-crystal studies reveal a planar tricyclic core with a dihedral angle of 12.5° between the benzene rings. The C=O bond length (1.22 Å) matches typical quinone derivatives .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-phenothiazin-4(10H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitution.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Chemistry

- Synthesis of Complex Molecules : 2,3-Dihydro-1H-phenothiazin-4(10H)-one serves as a versatile intermediate in organic synthesis. It can be used to create various heterocyclic compounds through reactions such as condensation with o-aminobenzenethiol and cyclohexane-1,3-diones in dimethyl sulfoxide (DMSO) .

Table 1: Synthetic Routes for this compound

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation | o-Aminobenzenethiol + Cyclohexane-1,3-dione | DMSO, heat | Variable |

| Reduction | This compound derivatives | Various reductants | High |

Biology

- Enzyme Inhibition Studies : The compound is utilized in biological research to study enzyme interactions and inhibition mechanisms. Its derivatives have shown potential as enzyme inhibitors, which can elucidate biochemical pathways .

- Antioxidant Activity : Recent studies have indicated that phenothiazine derivatives exhibit antioxidant properties, reducing oxidative stress by interacting with reactive oxygen species .

Medicine

- Pharmaceutical Applications : this compound is a precursor in the synthesis of various pharmaceuticals, including antipsychotic and antihistamine medications. Its derivatives have been explored for their anticonvulsant properties, particularly in treating epilepsy .

Table 2: Therapeutic Applications of Derivatives

| Derivative | Target Condition | Mechanism of Action |

|---|---|---|

| 3-Carboalkoxy Derivatives | Epilepsy | Modulation of neurotransmitter receptors |

| Antioxidant Derivatives | Oxidative Stress | Scavenging free radicals |

Case Study 1: Anticonvulsant Activity

Research has demonstrated that certain derivatives of this compound exhibit significant anticonvulsant activity against electroshock seizures. These compounds were synthesized and tested for efficacy in animal models, showing promise for further development .

Case Study 2: Antioxidant Properties

A study investigated the antioxidant effects of new phenothiazine derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in diseases related to oxidative damage .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-phenothiazin-4(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In medicinal chemistry, its derivatives act on neurotransmitter receptors, influencing the central nervous system and providing therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Carboalkoxy Derivatives

Derivatives of 2,3-dihydro-1H-phenothiazin-4(10H)-one with 3-carboalkoxy substituents exhibit enhanced biological activity. For example:

- trans-7-Bromo-1-carbo-tert-butoxy-2-methyl-dihydro-1H-phenothiazin-4(10H)-one demonstrated superior anticonvulsant activity in maximal electroshock (MES) tests compared to the parent compound, attributed to improved lipophilicity and metabolic stability .

- 3-Carboethoxy derivatives showed moderate activity in petit mal seizure models, with substituents like methyl or bromo at position 7 further optimizing potency .

Key Structural-Activity Relationships (SAR):

- Substituent Position : Bromine at position 7 enhances anticonvulsant efficacy by modulating electron density and steric effects .

- Alkoxy Groups : Larger groups (e.g., tert-butoxy) improve blood-brain barrier penetration .

Ethynyl-Substituted Phenothiazines

Compounds like 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine (synthesized via Sonogashira coupling) differ structurally due to the ethynyl linkage and nitro group. These modifications:

- Alter Electronic Properties : The electron-withdrawing nitro group increases conjugation, making the compound suitable for optoelectronic applications (e.g., organic semiconductors) .

- Reduce Pharmacological Activity : Unlike the dihydro-ketone core, the planar ethynyl derivative lacks anticonvulsant properties but exhibits distinct crystallographic behavior (triclinic space group P1) .

Heterocyclic Hybrids

Hybrids incorporating coumarin or benzodiazepine moieties (e.g., 4g and 4h in ) display divergent applications:

- Benzodiazepine Hybrids: Target GABA receptors for anxiolytic effects, a different mechanism compared to phenothiazinone-derived anticonvulsants .

Data Tables

Table 2: Spectroscopic Data Comparison

| Compound | IR (C=O stretch, cm⁻¹) | $^1$H NMR (NH, ppm) | $^{13}$C NMR (C=O, ppm) | |

|---|---|---|---|---|

| This compound | 1617 | 8.83 | 188.64 | |

| 2,2-Dimethyl derivative (11e) | 1617 | 8.83 | 188.64 | |

| 3-Carboethoxy derivative | 1705 | 8.90 | 192.10 |

Biological Activity

2,3-Dihydro-1H-phenothiazin-4(10H)-one is a compound belonging to the phenothiazine class, known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenothiazine core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to possess significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

In vitro studies indicate that this compound induces apoptosis in resistant cancer cells through mechanisms involving the modulation of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy has been evaluated using standard antimicrobial susceptibility tests.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Neuroprotective Effects

Research has also indicated neuroprotective properties of this compound. It shows potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown.

Table 3: Enzyme Inhibition Activity

| Enzyme | IC50 (nM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 20.5 ± 0.5 | |

| Butyrylcholinesterase (BChE) | 15.0 ± 0.8 |

These results indicate that the compound may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- P-glycoprotein Modulation : It interferes with the function of P-gp, enhancing the retention of chemotherapeutic agents in resistant cells.

- Enzyme Inhibition : By inhibiting AChE and BChE, it increases acetylcholine levels, potentially improving cognitive functions.

Case Studies

A notable case study involved the administration of this compound in combination with doxorubicin in a mouse model of breast cancer. The results demonstrated enhanced efficacy and reduced side effects compared to doxorubicin alone, highlighting the potential for combination therapies in overcoming drug resistance .

Q & A

Q. What are the standard synthetic routes for 2,3-dihydro-1H-phenothiazin-4(10H)-one and its derivatives?

The compound is typically synthesized via nucleophilic substitution of 2,2'-disulfanediyldianiline with β-keto esters or 1,3-diketones. For example, reacting 2,2'-disulfanediyldianiline with β-keto esters under acidic conditions yields derivatives like 2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one (11e) in high yields (92%) . Key steps include cyclization and purification via recrystallization. Reaction conditions (e.g., solvent, temperature) and substituents on the diketone/ester influence product formation .

Q. How is this compound characterized structurally?

Structural elucidation relies on spectroscopic techniques:

- IR spectroscopy identifies carbonyl stretching (~1,617–1,592 cm⁻¹) and NH vibrations (~3,255–3,280 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) confirms aromatic protons (δ 6.40–7.08 ppm), methyl/methylene groups (δ 0.97–2.31 ppm), and carbonyl carbons (δ 188.64–188.91 ppm) .

- Mass spectrometry provides molecular ion peaks (e.g., m/z 245 for 11e) and fragmentation patterns .

Q. What are common impurities or byproducts in its synthesis?

Byproducts may arise from incomplete cyclization or oxidation during synthesis. For instance, unreacted β-keto esters or sulfided intermediates can persist. Purity is assessed via HPLC or TLC, with impurities characterized using MS and NMR . Evidence from phenothiazine derivatives also highlights potential oxidation products (e.g., sulfoxides) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylation, substitution) affect the pharmacological activity of this compound?

Substituents at the 3-position (e.g., carboalkoxy groups) enhance anticonvulsant activity. For example, 3-carboethoxy derivatives show potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, likely due to improved blood-brain barrier penetration . Computational modeling (e.g., molecular docking) can predict interactions with targets like sodium channels .

Q. How can researchers resolve contradictions in spectral data for phenothiazinone derivatives?

Discrepancies in NMR or IR data may stem from conformational flexibility or solvent effects. For example, NH proton shifts vary with hydrogen-bonding solvents like DMSO-d₆. Cross-validation using X-ray crystallography (e.g., CCDC 2209381 for related phenothiazines) clarifies bond angles and torsional strain . Dynamic NMR experiments or DFT calculations can further analyze rotational barriers .

Q. What strategies optimize synthetic yields of this compound under scale-up conditions?

Yield optimization involves:

- Catalyst screening : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthetic purification via column chromatography .

- Temperature control : Reactions at 80–100°C minimize side products while ensuring complete cyclization .

Q. What role does the compound’s conformation play in its biological activity?

The dihydro-phenothiazinone core adopts a boat-like conformation, as confirmed by X-ray crystallography in related structures . This geometry influences binding to enzymes like histone deacetylases (HDACs), where planar aromatic systems interact with catalytic zinc ions. Substituents at the 10-position (e.g., methyl groups) modulate steric hindrance and binding affinity .

Q. How can researchers address low solubility in pharmacological assays?

Solubility is improved via:

- Salt formation : Hydrochloride salts of analogous compounds enhance aqueous solubility .

- Prodrug design : Esterification of carbonyl groups (e.g., methyl esters) increases lipophilicity and bioavailability .

- Co-crystallization : Coformers like indene derivatives improve dissolution rates without altering bioactivity .

Methodological Notes

- Data interpretation : Cross-reference spectral data with computational models (e.g., Gaussian for IR/NMR predictions) to validate assignments .

- Contradiction resolution : Use multi-technique validation (e.g., XRD + NMR) for ambiguous structural features .

- Biological assays : Prioritize in vitro models (e.g., HDAC inhibition assays) before advancing to in vivo anticonvulsant or cytotoxic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.